molecular formula C13H18N4 B1469062 3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine CAS No. 1368744-72-2

3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No. B1469062
CAS RN: 1368744-72-2
M. Wt: 230.31 g/mol
InChI Key: QCAPUWNZKOTISY-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Protodeboronation of pinacol boronic esters is a valuable method in organic synthesis . This method has been used in the synthesis of various compounds .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Scientific Research Applications

Drug Synthesis

Piperidine derivatives, such as “3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives have been utilized in different ways as anticancer agents . They have shown promising results in inhibiting the proliferation and metastasis of various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have also been used as antiviral agents . They have shown potential in inhibiting the replication of various viruses, contributing to the development of new antiviral drugs .

Antimalarial Applications

Piperidine derivatives have been used in the development of antimalarial drugs . They have shown potential in inhibiting the growth of Plasmodium parasites, which cause malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown potential in inhibiting the growth of various bacteria and fungi, contributing to the development of new antimicrobial and antifungal drugs .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation, contributing to the treatment of various painful and inflammatory conditions .

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives have been used as anti-Alzheimer and antipsychotic agents . They have shown potential in improving cognitive function and treating psychotic disorders, contributing to the treatment of Alzheimer’s disease and various psychiatric disorders .

Future Directions

Piperidines and their derivatives continue to be an area of active research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

3-ethyl-2-piperidin-3-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-2-17-12(10-5-3-7-14-9-10)16-11-6-4-8-15-13(11)17/h4,6,8,10,14H,2-3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCAPUWNZKOTISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1N=CC=C2)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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